Buddledin B
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Overview
Description
Buddledin B is a sesquiterpene compound isolated from various species of the genus Buddleja. This genus, named after the English botanist Adam Buddle, is known for its diverse range of biologically active compounds. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antifungal activities .
Preparation Methods
The preparation of Buddledin B typically involves the extraction from the plant material of Buddleja species. The process includes several steps such as:
Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.
Fractionation: The crude extract is then fractionated using techniques like column chromatography.
Chemical Reactions Analysis
Buddledin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Buddledin B exhibits significant biological activities, including anti-inflammatory and antifungal properties.
Medicine: Research suggests potential therapeutic applications in treating inflammatory diseases and fungal infections.
Industry: This compound and its derivatives are explored for use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Buddledin B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes involved in the arachidonate cascade, such as cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX). This inhibition leads to reduced production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Buddledin B is often compared with other sesquiterpenes isolated from Buddleja species, such as Buddledin A and Buddledin C. These compounds share similar structural features but differ in their biological activities and potency. For instance, Buddledin A exhibits stronger inhibitory effects on COX and 5-LOX compared to this compound .
Similar Compounds
- Buddledin A
- Buddledin C
- Dihydrobuddledin A
- Buddledone A
- Buddledone B
This compound stands out due to its unique combination of anti-inflammatory and antifungal activities, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1R,2R,4E,9S)-2-hydroxy-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-en-3-one |
InChI |
InChI=1S/C15H22O2/c1-9-6-5-7-10(2)13(16)14(17)12-11(9)8-15(12,3)4/h7,11-12,14,17H,1,5-6,8H2,2-4H3/b10-7+/t11-,12+,14-/m1/s1 |
InChI Key |
AXGJIHAKGFPXOX-BFRHVZAJSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2CC([C@@H]2[C@H](C1=O)O)(C)C |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2C(C1=O)O)(C)C |
Origin of Product |
United States |
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